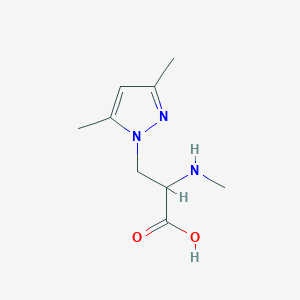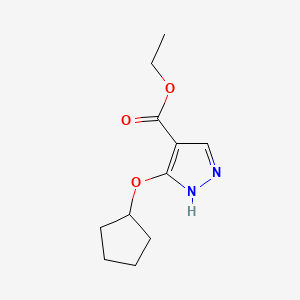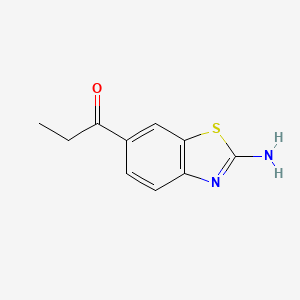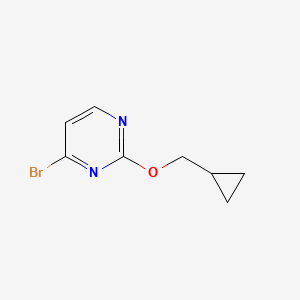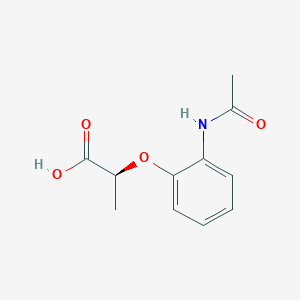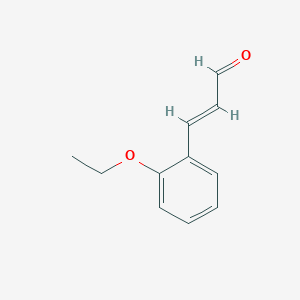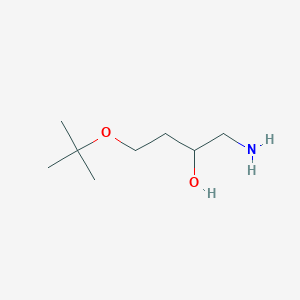
(S)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of a tert-butyl ester group, an isothiocyanate group, and a phenyl group attached to a propanoate backbone. Isothiocyanates are known for their biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate typically involves the reaction of tert-butyl (2S)-2-amino-3-phenylpropanoate with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
- Dissolve tert-butyl (2S)-2-amino-3-phenylpropanoate in anhydrous dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate.
Industrial Production Methods
Industrial production of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Reduction: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Thioureas: Formed from the reaction with primary amines.
Thiocarbamates: Formed from the reaction with alcohols.
Phenolic Derivatives: Formed from the oxidation of the phenyl group.
Amines: Formed from the reduction of the isothiocyanate group.
Scientific Research Applications
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity and disruption of cellular processes. The phenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate can be compared with other isothiocyanates, such as:
Phenethyl Isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.
Sulforaphane: Found in cruciferous vegetables and studied for its chemopreventive effects.
Allyl Isothiocyanate: Known for its antimicrobial properties and use as a food preservative.
The uniqueness of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate lies in its specific structural features, such as the presence of the tert-butyl ester group and the (2S)-configuration, which may influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H17NO2S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12(15-10-18)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m0/s1 |
InChI Key |
QCPIKBRIRASDSL-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N=C=S |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


